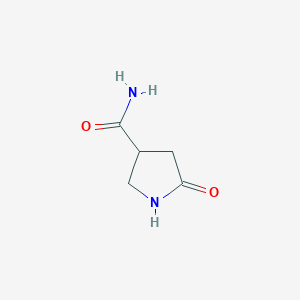

5-Oxopyrrolidin-3-carboxamid

Übersicht

Beschreibung

5-Oxopyrrolidine-3-carboxamide is a heterocyclic organic compound characterized by a five-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanisms of Action

Research indicates that 5-oxopyrrolidine derivatives exhibit notable anticancer activity through various mechanisms, including:

- Inhibition of Cell Proliferation : Compounds derived from 5-oxopyrrolidine have shown the ability to inhibit key signaling pathways involved in cancer cell growth. For instance, studies have demonstrated that these compounds can significantly reduce the viability of A549 human lung adenocarcinoma cells, with some derivatives achieving IC50 values as low as 0.45 μM .

- Structure-Dependent Activity : The anticancer efficacy of these compounds is highly dependent on their structural modifications. For example, the introduction of specific substituents can enhance their cytotoxic effects against cancer cells while minimizing toxicity to non-cancerous cells .

Case Studies

- A549 Cell Line Studies : In vitro studies using the A549 cell line revealed that certain 5-oxopyrrolidine derivatives reduced cell viability by over 67% compared to control treatments, highlighting their potential as effective anticancer agents .

- Comparative Analysis with Established Drugs : When compared to standard chemotherapeutic agents like cisplatin, some 5-oxopyrrolidine derivatives demonstrated comparable or superior anticancer activity, suggesting their potential for further development as therapeutic agents .

Antimicrobial Activity

Targeting Multidrug-Resistant Pathogens

The antimicrobial properties of 5-oxopyrrolidine derivatives have been explored extensively, particularly against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. Key findings include:

- Selective Activity Against Resistant Strains : Certain derivatives have shown selective antimicrobial activity against strains resistant to traditional antibiotics, including linezolid-resistant S. aureus. This highlights the potential for these compounds in treating infections caused by resistant pathogens.

- Mechanisms of Antimicrobial Action : The antimicrobial activity is believed to stem from the compounds' ability to disrupt bacterial cell membranes and inhibit vital cellular processes, although specific mechanisms are still under investigation .

Neuropharmacological Applications

Potential in Neurology

Emerging research suggests that 5-oxopyrrolidine derivatives may also play a role in neurology:

- Modulation of Neurotransmission : Some studies indicate that these compounds can interact with neurotransmitter receptors, potentially influencing dopaminergic pathways and offering therapeutic implications for neurodegenerative diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and unique aspects of select 5-oxopyrrolidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Contains a hydroxyl group | Enhanced anticancer activity |

| Compound B | Substituted with a nitro group | Selective antimicrobial properties |

| Compound C | Dimethylamino group present | Potential neuropharmacological effects |

Wirkmechanismus

Target of Action

The primary target of 5-Oxopyrrolidine-3-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are expressed primarily in sensory neurons, which are responsible for conveying information via the spinal cord .

Mode of Action

5-Oxopyrrolidine-3-carboxamide acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . These channels play a central role in initiating and propagating action potentials . By inhibiting these channels, 5-Oxopyrrolidine-3-carboxamide can modulate the influx of sodium ions in excitable cells .

Biochemical Pathways

The Nav1.8 voltage-gated sodium ion channels are believed to play a role in various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . Therefore, the inhibition of these channels by 5-Oxopyrrolidine-3-carboxamide can affect these biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound’s solubility in various organic solvents could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of Nav1.8 voltage-gated sodium ion channels by 5-Oxopyrrolidine-3-carboxamide can lead to a decrease in the perception of pain, itch, and inflammation . This makes it potentially useful for treating diseases involving Nav1.8 receptors or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .

Biochemische Analyse

Biochemical Properties

5-Oxopyrrolidine-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . It is synthesized via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown analgesic and antihypoxic effects of varying strength .

Cellular Effects

5-Oxopyrrolidine-3-carboxamide has been observed to have effects on various types of cells and cellular processes . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .

Molecular Mechanism

The molecular mechanism of action of 5-Oxopyrrolidine-3-carboxamide involves its interactions with biomolecules and its effects on gene expression . It is suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-3-carboxamide can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting compounds are isolated as crystalline solids and characterized using spectroscopic methods such as IR and NMR spectroscopy .

Industrial Production Methods: While specific industrial production methods for 5-oxopyrrolidine-3-carboxamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The lactam ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, amine derivatives, and various oxidized forms, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2-one: Another lactam with a similar ring structure but differing in its substitution pattern and biological activity.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the ring, offering different reactivity and biological profiles.

Prolinol: A derivative of pyrrolidine with an alcohol functional group, used in various synthetic applications.

Uniqueness: 5-Oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and its ability to inhibit Nav1.8 channels, making it a valuable compound in the development of treatments for pain and itch disorders .

Biologische Aktivität

5-Oxopyrrolidine-3-carboxamide, a compound with significant biological activity, has garnered attention for its potential therapeutic applications, particularly as an analgesic and in the treatment of various diseases. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Primary Target : The compound primarily targets Nav1.8 voltage-gated sodium ion channels , which are crucial in pain perception and inflammatory responses.

Mode of Action : It acts as an inhibitor of these channels, leading to a reduction in pain, itch, and inflammation. The inhibition of Nav1.8 is particularly relevant in conditions such as neuropathic pain and chronic itch disorders.

Biochemical Pathways : The interaction with Nav1.8 channels alters cellular excitability and neurotransmitter release, which can mitigate the sensation of pain.

Pharmacokinetics

5-Oxopyrrolidine-3-carboxamide exhibits varying solubility in organic solvents, influencing its bioavailability and efficacy in biological systems. Understanding its pharmacokinetic properties is essential for optimizing its therapeutic use.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxamide exhibit anticancer properties :

- Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells showed that certain derivatives significantly reduced cell viability. For instance, compounds with specific substitutions (e.g., 3,5-dichloro-2-hydroxyphenyl) enhanced anticancer activity, achieving a reduction in cell viability by up to 67.4% compared to controls .

- Mechanism : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of gene expression related to cancer pathways .

Antimicrobial Activity

The antimicrobial potential of 5-Oxopyrrolidine-3-carboxamide derivatives has also been explored:

- Pathogen Resistance : Compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. For example, certain derivatives demonstrated selective antimicrobial activity against resistant strains, indicating their potential as new therapeutic agents .

- Testing Methods : Antimicrobial activity was assessed using broth microdilution techniques against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting their broad-spectrum efficacy .

Summary of Biological Activities

Case Studies

- Analgesic Effects : A study demonstrated that 5-Oxopyrrolidine-3-carboxamide significantly alleviated pain in animal models by inhibiting Nav1.8 channels, suggesting its potential for treating chronic pain conditions.

- Anticancer Research : A series of derivatives were synthesized and evaluated for anticancer activity against A549 cells. The study concluded that structural modifications could enhance therapeutic efficacy while minimizing toxicity to non-cancerous cells .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that specific derivatives not only inhibited the growth of resistant bacterial strains but also showed promise for further development into clinical applications targeting antibiotic resistance .

Eigenschaften

IUPAC Name |

5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSCOTHGFJMOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393348 | |

| Record name | 5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14466-21-8 | |

| Record name | 5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-Oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists in the context of HIV-1?

A: 5-Oxopyrrolidine-3-carboxamide derivatives bind to the CCR5 receptor, which is a chemokine receptor found on the surface of white blood cells. This binding prevents the interaction between CCR5 and the HIV-1 envelope protein gp120, which is essential for the virus to enter and infect the host cell. [, ] Specifically, these derivatives inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, effectively blocking viral entry. []

Q2: How does the structure of 5-Oxopyrrolidine-3-carboxamide influence its activity as a CCR5 antagonist?

A: Structure-activity relationship (SAR) studies have shown that modifications to the 5-Oxopyrrolidine-3-carboxamide scaffold can significantly impact its CCR5 antagonistic activity. For example, introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group enhances binding affinity to CCR5. []

Q3: Apart from CCR5 antagonism, what other biological activities have been explored for 5-Oxopyrrolidine-3-carboxamide derivatives?

A: 5-Oxopyrrolidine-3-carboxamide derivatives have shown potential as antimycobacterial agents. [] Molecular docking studies suggest that these compounds bind to Mycobacterium tuberculosis enoyl reductase (InhA), a key enzyme involved in mycolic acid biosynthesis, which is essential for the survival of the bacteria. [, , , , ] Additionally, some derivatives exhibit antioxidant activity, with certain compounds demonstrating higher potency than ascorbic acid. []

Q4: Can you describe a synthetic route for preparing 5-Oxopyrrolidine-3-carboxamide derivatives?

A: One efficient approach involves a two-step synthesis starting from γ-lactone. The first step involves a conjugate addition of primary amines to an ethyl α-functionalized acrylate, followed by intramolecular cyclization to yield N,1-dialkyl-4-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamides. []

Q5: Have computational methods been employed to study 5-Oxopyrrolidine-3-carboxamide derivatives?

A: Yes, molecular docking studies have been performed to understand the binding interactions of 5-Oxopyrrolidine-3-carboxamide derivatives with their targets. For instance, docking studies revealed that the pyrrolyl peptide linkage and specific substitutions on the aromatic ring are crucial for binding to InhA in Mycobacterium tuberculosis. [] Additionally, these compounds have been docked into the active sites of other targets like Candida albicans dihydrofolate reductase. [] These simulations help visualize potential binding modes and provide insights for further structural optimization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.